8-(Morpholin-4-ylsulfonyl)naphthalene-1-carbonitrile
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Overview
Description
8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE is an organic compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a naphthonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE typically involves the reaction of 1-naphthonitrile with morpholine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The nitrile group can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing naphthonitriles and morpholine derivatives. Examples include:
- 4-(MORPHOLINOSULFONYL)ANILINE
- 2-(MORPHOLINOSULFONYL)BENZONITRILE
Uniqueness
8-(MORPHOLINOSULFONYL)-1-NAPHTHONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
8-morpholin-4-ylsulfonylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O3S/c16-11-13-5-1-3-12-4-2-6-14(15(12)13)21(18,19)17-7-9-20-10-8-17/h1-6H,7-10H2 |
InChI Key |
MSYBGHBSMVXWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)C#N |
solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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